- Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections, United States, , ,
Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

95605-38-2 structure
Produktname:1-(4-hydroxyphenyl)prop-2-en-1-one
1-(4-hydroxyphenyl)prop-2-en-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propen-1-one, 1-(4-hydroxyphenyl)-
- 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)
- 1-(4-Hydroxyphenyl)prop-2-en-1-one
- 4-hydroxyphenyl Vinyl Ketone
- Z1416178613
- Q27073749
- 1-(4-Hydroxyphenyl)-2-propen-1-one
- BDBM50177407
- 5Q53494FUT
- GTPL8841
- PD051966
- 4-acryloylphenol
- SCHEMBL2394894
- 95605-38-2
- AKOS005200150
- EN300-246996
- CHEMBL378577
- 1-(4-hydroxyphenyl)prop-2-en-1-one
-
- MDL: MFCD22123205
- Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
- InChI-Schlüssel: NKPPNPJUBLEKAD-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(O)=CC=1)C=C
Berechnete Eigenschaften
- Genaue Masse: 148.052429494g/mol
- Monoisotopenmasse: 148.052429494g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 155
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 37.3Ų
1-(4-hydroxyphenyl)prop-2-en-1-one Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Store at recommended temperature
1-(4-hydroxyphenyl)prop-2-en-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246996-0.1g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.1g |
$474.0 | 2024-06-19 | |
Enamine | EN300-246996-1.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 1.0g |
$1364.0 | 2024-06-19 | |
Enamine | EN300-246996-10.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 10.0g |
$5863.0 | 2024-06-19 | |
1PlusChem | 1P01C1V5-250mg |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 250mg |
$897.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-10g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 10g |
$7309.00 | 2023-12-16 | |
Enamine | EN300-246996-0.05g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.05g |
$318.0 | 2024-06-19 | |
Enamine | EN300-246996-5.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 5.0g |
$3953.0 | 2024-06-19 | |
1PlusChem | 1P01C1V5-500mg |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 500mg |
$1377.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-2.5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 2.5g |
$3364.00 | 2023-12-16 | |
1PlusChem | 1P01C1V5-5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 5g |
$4948.00 | 2023-12-16 |
1-(4-hydroxyphenyl)prop-2-en-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux
Referenz
- Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of OsteomyelitisJournal of Medicinal Chemistry, 2008, 51(21), 6955-6969,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3 h, reflux
Referenz
- Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; rt; 16 h, reflux
Referenz
- Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals, Japan, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Synthesis and Micellar Behaviors of an Anionic Polymerizable SurfactantJournal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Carbon disulfide , Aluminum chloride ; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ; 3.5 h, reflux; reflux → rt
1.2 Reagents: Diethyl ether ; 15 min, rt
1.2 Reagents: Diethyl ether ; 15 min, rt
Referenz
- Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 24 h, 90 °C
Referenz
- New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compoundsBioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2), China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditionsPharmazie, 1984, 39(7), 467-70,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
- Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-oneBioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt; 12 h, reflux
Referenz
- Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene HydrodimerizationChemistry - A European Journal, 2022, 28(53),,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Ethanol ; pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C
1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C
1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C
Referenz
- Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board, China, , ,
1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials
1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products
1-(4-hydroxyphenyl)prop-2-en-1-one Verwandte Literatur
-
Lei Guo,Chengwei Qi,Xingwen Zheng,Renhui Zhang,Xun Shen,Sava? Kaya RSC Adv. 2017 7 29042
-
Rashmi Gaur,Vivek Kumar Gupta,Anirban Pal,Mahendra Padurang Darokar,Rajendra Singh Bhakuni,Brijesh Kumar RSC Adv. 2015 5 5830
-
Shweta Garg,Neera Raghav RSC Adv. 2015 5 72937
-
Sumit Kumar,Nishant Verma,Naseem Ahmed RSC Adv. 2015 5 85128
-
V. Ramkumar,S. Anandhi,P. Kannan,R. Gopalakrishnan CrystEngComm 2013 15 2438
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